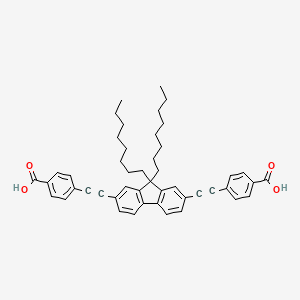

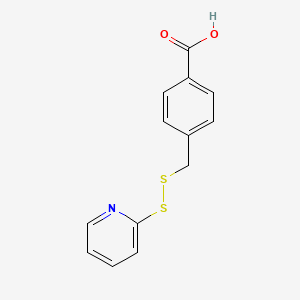

4,4'-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 4,4'-((9,9-dioctyl-9H-fluorène-2,7-diyl)bis(éthyne-2,1-diyl))dibenzoïque est un composé organique appartenant à la classe des dérivés du fluorène. Ce composé se caractérise par sa structure unique, qui comprend un noyau fluorène substitué par des groupes dioctyles et des liaisons éthyne avec des fragments d'acide benzoïque. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et physiques spécifiques, ce qui le rend intéressant dans diverses applications scientifiques et industrielles.

Méthodes De Préparation

La synthèse de l'acide 4,4'-((9,9-dioctyl-9H-fluorène-2,7-diyl)bis(éthyne-2,1-diyl))dibenzoïque implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :

Synthèse du 9,9-dioctyl-9H-fluorène : Cette étape implique l'alkylation du fluorène avec du bromure d'octyle en présence d'une base forte telle que le tert-butoxyde de potassium.

Bromation : Le 9,9-dioctyl-9H-fluorène résultant est ensuite bromé en positions 2,7 à l'aide de N-bromosuccinimide (NBS).

Couplage de Sonogashira : Le composé dibromé subit une réaction de couplage de Sonogashira avec l'acide éthynylbenzoïque en présence d'un catalyseur au palladium et d'un co-catalyseur au cuivre pour former le produit souhaité.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l'utilisation de conditions de réaction et d'équipements évolutifs.

Analyse Des Réactions Chimiques

L'acide 4,4'-((9,9-dioctyl-9H-fluorène-2,7-diyl)bis(éthyne-2,1-diyl))dibenzoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure d'aluminium et de lithium (LiAlH4) pour convertir les groupes d'acides carboxyliques en alcools.

Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution aromatique électrophile, telles que la nitration ou l'halogénation, dans des conditions appropriées.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des catalyseurs au palladium pour les réactions de couplage, des acides ou des bases forts pour les réactions de substitution et des agents oxydants ou réducteurs spécifiques pour les réactions redox. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

L'acide 4,4'-((9,9-dioctyl-9H-fluorène-2,7-diyl)bis(éthyne-2,1-diyl))dibenzoïque a une large gamme d'applications dans la recherche scientifique, notamment :

Électronique organique : Le composé est utilisé comme élément constitutif pour la synthèse de semi-conducteurs organiques et de diodes électroluminescentes organiques (OLED) en raison de ses excellentes propriétés électroniques.

Science des matériaux : Il est utilisé dans le développement de matériaux avancés dotés de caractéristiques optiques et électroniques spécifiques.

Recherche biologique : La structure unique du composé lui permet d'interagir avec les molécules biologiques, ce qui le rend utile dans l'étude de la reconnaissance et de la liaison moléculaires.

Chimie médicinale : Les chercheurs explorent son potentiel comme pharmacophore pour le développement de nouveaux agents thérapeutiques.

Mécanisme d'action

Le mécanisme d'action de l'acide 4,4'-((9,9-dioctyl-9H-fluorène-2,7-diyl)bis(éthyne-2,1-diyl))dibenzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. En électronique organique, le système conjugué du composé facilite le transport des porteurs de charge, améliorant les performances des dispositifs électroniques. Dans les systèmes biologiques, sa capacité à former des interactions π-π et des liaisons hydrogène lui permet de se lier sélectivement aux molécules cibles, influençant leur activité et leur fonction.

Mécanisme D'action

The mechanism of action of 4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s conjugated system facilitates the transport of charge carriers, enhancing the performance of electronic devices. In biological systems, its ability to form π-π interactions and hydrogen bonds allows it to bind selectively to target molecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Des composés similaires à l'acide 4,4'-((9,9-dioctyl-9H-fluorène-2,7-diyl)bis(éthyne-2,1-diyl))dibenzoïque comprennent :

Ester bis(pinacol) de l'acide 9,9-dioctyl-9H-fluorène-2,7-diboronique : Utilisé dans la synthèse de semi-conducteurs polymères.

Acide 4,4'-((9,9-diméthyl-9H-fluorène-2,7-diyl)bis(éthyne-2,1-diyl))dibenzoïque : Un composé structurellement similaire avec différents substituants alkyles.

2,7-dibromo-9,9-dioctyl-9H-fluorène : Un précurseur dans la synthèse de divers composés à base de fluorène.

L'unicité de l'acide 4,4'-((9,9-dioctyl-9H-fluorène-2,7-diyl)bis(éthyne-2,1-diyl))dibenzoïque réside dans sa combinaison spécifique de groupes fonctionnels, qui confère des propriétés électroniques et optiques distinctes, le rendant précieux dans diverses applications de pointe.

Propriétés

Formule moléculaire |

C47H50O4 |

|---|---|

Poids moléculaire |

678.9 g/mol |

Nom IUPAC |

4-[2-[7-[2-(4-carboxyphenyl)ethynyl]-9,9-dioctylfluoren-2-yl]ethynyl]benzoic acid |

InChI |

InChI=1S/C47H50O4/c1-3-5-7-9-11-13-31-47(32-14-12-10-8-6-4-2)43-33-37(17-15-35-19-25-39(26-20-35)45(48)49)23-29-41(43)42-30-24-38(34-44(42)47)18-16-36-21-27-40(28-22-36)46(50)51/h19-30,33-34H,3-14,31-32H2,1-2H3,(H,48,49)(H,50,51) |

Clé InChI |

WDRIURZVQFUTJZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC1(C2=C(C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C4=C1C=C(C=C4)C#CC5=CC=C(C=C5)C(=O)O)CCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

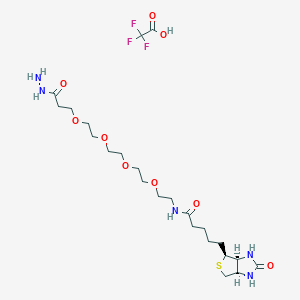

![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)

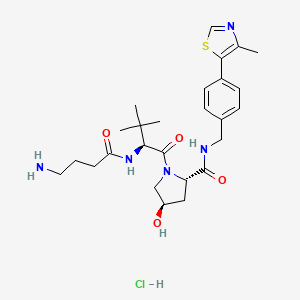

![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)

![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

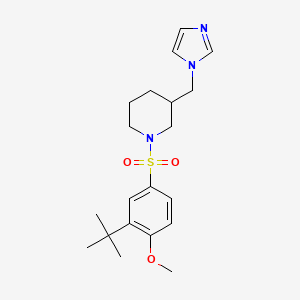

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)